N'-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Overview
Description
N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the final compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of both aromatic and aliphatic groups allows it to interact with a wide range of molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,6-dimethylphenoxy)ethyl)acetamide
- 2-(2-dimethylaminoethoxy)ethanol
- Ethane-1,2-diimine, N,N′-diamino-
Uniqueness
N’-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-12-4-3-5-13(2)14(12)18-11-10-17-9-8-16-7-6-15;3-1(4)2(5)6/h3-5,16H,6-11,15H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPRYFCHJCCKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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